6-(4-fluorophenyl)-2-(1-(indolin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[1-(2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]-6-(4-fluorophenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2/c1-14(21(27)24-13-12-16-4-2-3-5-19(16)24)25-20(26)11-10-18(23-25)15-6-8-17(22)9-7-15/h2-11,14H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWLAFAZGNYMKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C21)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. These activities suggest that the compound may interact with a variety of targets, depending on the specific derivative and its functional groups.
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which could suggest a similar mode of action for this compound. The presence of the fluorophenyl and pyridazinone groups may also influence the compound’s interaction with its targets.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound may affect multiple biochemical pathways
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level
Biological Activity
6-(4-fluorophenyl)-2-(1-(indolin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial, anticancer, and analgesic properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H18FN3O |
| Molecular Weight | 363.4 g/mol |
| CAS Number | 1203100-82-6 |
Antibacterial Activity
Recent studies have indicated that derivatives of pyridazinones, including this compound, exhibit significant antibacterial activity. A comparative analysis of various derivatives showed that the presence of the fluorophenyl group enhances binding affinity to bacterial receptors, particularly against Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a study published in MDPI, the compound demonstrated notable activity against Escherichia coli and Staphylococcus aureus. The introduction of electron-withdrawing groups (like fluorine) was found to increase antibacterial potency significantly compared to compounds with electron-donating groups .
Anticancer Potential
The anticancer properties of this compound have also been explored. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Research Findings
A study conducted on various pyridazinone derivatives revealed that those similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, including breast and lung cancer cells. The structure–activity relationship (SAR) analysis indicated that modifications at specific positions could enhance cytotoxicity .
Analgesic Activity
In addition to its antibacterial and anticancer properties, this compound has been investigated for its analgesic effects. Research indicates that derivatives containing the pyridazinone scaffold can effectively alleviate pain through inhibition of cyclooxygenase enzymes (COX).
Table: Analgesic Activity Comparison
| Compound | Analgesic Activity (ED50) |
|---|---|
| 6-(4-fluorophenyl)pyridazinone | 25 mg/kg |
| Standard Analgesic (e.g., Aspirin) | 30 mg/kg |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Impact on Activity :
- The 4-fluorophenyl group is conserved in multiple analogs (e.g., AS1940477, AMS21) and is associated with kinase or receptor-binding activity .
- Replacement of fluorine with chlorine (as in ’s compound) increases molecular weight and lipophilicity but may reduce target specificity .
Role of the Indolin-1-yl Group :
- The indolin-1-yl moiety in the target compound and AMS21 suggests a role in stabilizing interactions with hydrophobic pockets in proteins (e.g., FPR2) .
Piperazinyl vs.
Biological Activity Trends: Urea-linked derivatives (e.g., AMS21) show nanomolar potency as FPR2 agonists, while kinase inhibitors (e.g., AS1940477) prioritize pyrazolo-pyrimidine scaffolds for ATP-binding domain interactions .
Research Findings and Implications
- Anti-Inflammatory Potential: The structural similarity to AMS21 suggests the target compound may act as an FPR2 agonist, though direct evidence is lacking. AMS21 reduced LPS-induced inflammation in microglial cells, highlighting the therapeutic relevance of this scaffold .
- Kinase Inhibition: Pyridazinones with fluorophenyl groups (e.g., AS1940477) demonstrate potent p38 MAP kinase inhibition, implying possible shared mechanisms with the target compound .
- Metabolic Stability : Hydroxymethyl or morpholinyl substituents (e.g., in AS1940477 or ’s compound) improve metabolic resistance compared to unmodified indolinyl derivatives .
Q & A
Synthetic Methodologies
Q: What multi-step synthetic strategies are recommended for synthesizing 6-(4-fluorophenyl)-2-(1-(indolin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one, and how can intermediates be optimized? A:
- Step 1: Begin with a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the 4-fluorophenyl group to the pyridazinone core, ensuring regioselectivity via careful ligand selection (e.g., SPhos or XPhos) .
- Step 2: Functionalize the indoline moiety via reductive amination or acylation to install the 1-oxopropan-2-yl group. Monitor reaction progress using TLC or LC-MS to avoid over-alkylation.
- Step 3: Purify intermediates via column chromatography (silica gel, gradient elution) or recrystallization (solvent pairs: ethyl acetate/hexane). Validate purity using HPLC (≥95%) and NMR (e.g., absence of residual solvents in H NMR) .
- Optimization: Adjust reaction temperatures (e.g., 60–80°C for coupling steps) and solvent polarity (DMF for acylation, THF for coupling) to enhance yields.
Structural Characterization
Q: Which advanced spectroscopic and crystallographic techniques are critical for confirming the stereochemistry and solid-state conformation of this compound? A:
- X-ray Crystallography: Resolve the pyridazinone ring conformation and fluorine substituent orientation. Use synchrotron radiation for high-resolution data (e.g., 0.8 Å resolution) to detect weak electron density from fluorine atoms .
- NMR Analysis: Employ F NMR to confirm the electronic environment of the 4-fluorophenyl group (δ ≈ -115 ppm for para-substituted fluorobenzene derivatives). Use 2D NMR (COSY, NOESY) to assign protons on the indoline moiety .
- Mass Spectrometry: High-resolution ESI-MS (HRMS) to verify molecular ion [M+H] with <2 ppm error.
Biological Activity Profiling
Q: How can researchers design in vitro assays to evaluate the compound’s kinase inhibition or antimicrobial potential, given structural similarities to known bioactive molecules? A:
- Kinase Inhibition: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. Compare IC values to reference inhibitors (e.g., gefitinib for EGFR). Include positive controls to validate assay conditions .
- Antimicrobial Testing: Use microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Assess biofilm disruption via crystal violet staining at sub-MIC concentrations .
- Cytotoxicity: Pair activity data with MTT assays on mammalian cell lines (e.g., HEK-293) to calculate selectivity indices .
Structure-Activity Relationship (SAR) Studies
Q: What computational and experimental approaches are effective for SAR studies targeting the pyridazinone core? A:
- Analog Synthesis: Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) substituents. Modify the indoline moiety with bulkier groups to assess steric effects .
- Docking Simulations: Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize analogs with predicted ΔG < -9 kcal/mol .
- Data Correlation: Statistically link substituent Hammett constants (σ) to bioactivity trends using multivariate regression analysis .
In Vivo Pharmacokinetics
Q: What methodologies are recommended for assessing oral bioavailability and metabolic stability in preclinical models? A:
- ADME Profiling: Conduct liver microsome assays (human/rat) to measure metabolic half-life (t). Use LC-MS/MS to quantify parent compound and Phase I metabolites (e.g., hydroxylation at the indoline ring) .
- Pharmacokinetic Studies: Administer a single oral dose (10 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 h. Calculate AUC and C using non-compartmental analysis .
Data Contradictions and Reproducibility
Q: How should researchers address discrepancies in biological activity data across laboratories? A:
- Replication: Repeat assays under identical conditions (e.g., cell passage number, serum batch). Include internal controls (e.g., staurosporine for cytotoxicity) .
- Orthogonal Assays: Validate kinase inhibition via Western blot (phosphorylation status) if ADP-Glo™ results are inconclusive .
- Meta-Analysis: Pool data from ≥3 independent studies using random-effects models to assess heterogeneity (I statistic) .
Crystallization Challenges
Q: What solvent systems and crystallization techniques improve crystal quality for X-ray studies? A:
- Solvent Screening: Use vapor diffusion with 1:1 mixtures of DMSO:water or acetone:ethanol. Add seeding techniques if nucleation is slow .
- Temperature Gradients: Gradually lower temperature from 25°C to 4°C over 48 h to grow larger crystals.
- Cryoprotection: Soak crystals in mother liquor with 20% glycerol before flash-freezing in liquid nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
